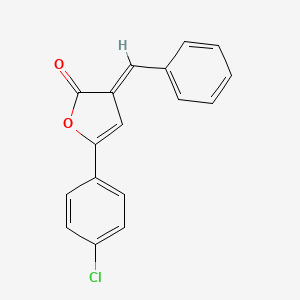

2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, was synthesized through Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate, indicating a method that might be similar to synthesizing 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate (Kumar et al., 2016).

- The synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid involved a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade (Caron et al., 2003).

Molecular Structure Analysis

- Spectral studies and X-ray diffraction were used for structural proof in closely related compounds, suggesting similar approaches for 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate (Kumar et al., 2016).

Chemical Reactions and Properties

- Compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate have shown potential for antimicrobial and antioxidant activities (Kumar et al., 2016).

Physical Properties Analysis

- Polymorphic forms of related compounds have been characterized using spectroscopic and diffractometric techniques, indicating that similar methods can be applied to study the physical properties of 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate (Vogt et al., 2013).

Chemical Properties Analysis

- The reaction of similar compounds with various reagents has been studied, providing insights into the chemical behavior that could be relevant for 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate (Prasad, 2017).

科学的研究の応用

Synthesis and Urease Inhibition

One study highlighted the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent in vitro inhibitory potential against the urease enzyme. These molecules, characterized by their structural features and enzyme inhibitory kinetics, exhibited competitive inhibition with low Ki values, indicating their potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).

Antimicrobial Activity

Another research focused on the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide compounds, which were screened for antimicrobial activity. The synthesis involved the reaction of 4-hydroxy indole with ethyl chloroacetate, followed by condensation with various aldehydes (Prasad, 2017).

Chemical Transformations

Research into chemical transformations involving indole compounds has led to the development of ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates from indol-2(3H)-one derivatives. This study provided insights into the synthesis of highly functionalized indole derivatives, contributing to the field of organic chemistry and potential pharmaceutical applications (Beccalli et al., 1994).

Antiallergic Agents

Investigations into new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been conducted in search of novel antiallergic compounds. This research showcases the synthesis of ethyl (2-methyindol-3-yl)acetates and their conversion into potent antiallergic agents, highlighting the therapeutic potential of indole derivatives (Menciu et al., 1999).

COX-2 Inhibition

A study on the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a novel COX-2 inhibitor, demonstrates the pharmaceutical application of indole derivatives in addressing inflammation and pain management. The synthesis involved a novel indole formation approach, suggesting the compound's potential as a selective inhibitor (Caron et al., 2003).

特性

IUPAC Name |

2-(2,3-dihydroindol-1-yl)ethyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c18-15-7-5-14(6-8-15)17(20)21-12-11-19-10-9-13-3-1-2-4-16(13)19/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNLQKOFYQLIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCOC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)

![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)

![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)